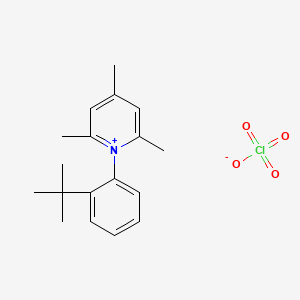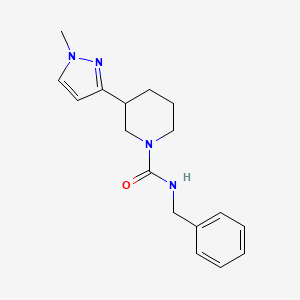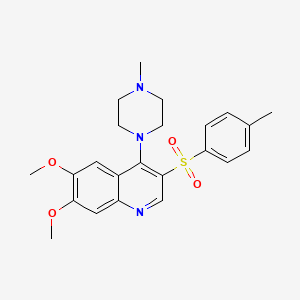![molecular formula C21H21N5O2S B2968371 N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 1105214-01-4](/img/structure/B2968371.png)
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” is a compound that belongs to the class of triazole derivatives . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various chemical reactions . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis
Triazole compounds, including “N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide”, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions . For instance, the conversion of the amino group in position 4 of the 1,2,4-triazole ring into a 4-methoxyphenylenamino group caused no change in the antimicrobial activity for a similar compound .Wissenschaftliche Forschungsanwendungen
Antihistaminic Agents
Research has shown that triazoloquinazolinone derivatives exhibit significant H1-antihistaminic activity, suggesting potential applications in treating allergies. For instance, a study on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed these compounds protected animals from histamine-induced bronchospasm, with one compound showing negligible sedation compared to the standard chlorpheniramine maleate, indicating a promising direction for developing new antihistamines with fewer side effects (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial Activity
Another significant application is in antimicrobial therapy. N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been synthesized and evaluated for their structure and antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with some compounds displaying potent minimum inhibition zones against these bacteria. This suggests the potential of triazoloquinazolinone derivatives as novel antimicrobial agents, which could be crucial in the fight against drug-resistant bacterial infections (Antypenko, Kovalenko, Los, & Rebec, 2017).
Antitumor Activity
Quinazolinone derivatives have also shown promise in cancer treatment. The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity revealed compounds that exhibited significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. These findings indicate the potential of quinazolinone derivatives in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Anti-inflammatory Agents
Further, (quinazoline-4-ylidene)hydrazides, closely related to triazoloquinazolines, have been investigated for their anti-inflammatory potential, suggesting the broader applicability of this chemical framework in developing anti-inflammatory drugs. The synthesis of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines and their evaluation demonstrated high anti-inflammatory activity, highlighting the potential for these compounds in treating inflammation-related conditions (Martynenko et al., 2019).
Zukünftige Richtungen
The future directions for “N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in various fields . This could include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens , as well as the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
Eigenschaften
IUPAC Name |
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-2-12-25-19(28)16-10-6-7-11-17(16)26-20(25)23-24-21(26)29-14-18(27)22-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGCWYFPDQSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)



![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)



